6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid 6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18646072
InChI: InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-12)6-16-7(11)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H17NO5
Molecular Weight: 243.26 g/mol

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

CAS No.:

Cat. No.: VC18646072

Molecular Formula: C11H17NO5

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid -

Specification

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
IUPAC Name 6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
Standard InChI InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-12)6-16-7(11)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Standard InChI Key DKZTWHKDKGKZFY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)COC2C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid (C₁₁H₁₇NO₅, MW 243.26 g/mol) features a spiro[3.3]heptane core, where two rings share a single atom—a hallmark of spirocyclic compounds. The 2-oxa-6-aza designation indicates the presence of an oxygen atom in one ring and a nitrogen atom in the other. The Boc group (-OC(O)C(CH₃)₃) is attached to the nitrogen, while the carboxylic acid (-COOH) functionalizes the third position of the oxygen-containing ring .

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₅
Molecular Weight243.26 g/mol
IUPAC Name6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
CAS Number2920205-99-6 (R-enantiomer)
SMILES NotationCC(C)(C)OC(=O)N1CC2(C1)COC2C(=O)O

The stereochemistry of the molecule, particularly the (3R) enantiomer, influences its reactivity and biological interactions. X-ray crystallography and NMR studies confirm the chair-like conformation of the spirocyclic system, which minimizes steric strain and stabilizes the molecule.

Electronic and Steric Effects

The Boc group introduces significant steric bulk, shielding the nitrogen atom from undesired nucleophilic attacks during synthesis . Concurrently, the electron-withdrawing nature of the carbonyl group in the carboxylic acid enhances the acidity of the adjacent proton (pKa ≈ 4.5), facilitating deprotonation under mild basic conditions. This duality enables precise control over reaction pathways in multi-step syntheses.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 6-tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid typically involves a multi-step sequence:

  • Cyclization to Form Spiro Core:
    Aza-Michael addition or [3+2] cycloaddition reactions construct the spiro[3.3]heptane skeleton. For example, reacting a γ-lactam with an epoxide under basic conditions yields the 2-oxa-6-azaspiro intermediate .

  • Boc Protection:
    The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step achieves >90% yield under anhydrous conditions .

  • Carboxylic Acid Introduction:
    Oxidation of a primary alcohol or hydrolysis of a nitrile group installs the carboxylic acid functionality. TEMPO/NaClO₂ systems are commonly employed for selective oxidation.

Representative Reaction Scheme:

γ-Lactam+EpoxideBaseSpiro IntermediateBoc2OProtected AmineOxidationFinal Product\text{γ-Lactam} + \text{Epoxide} \xrightarrow{\text{Base}} \text{Spiro Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected Amine} \xrightarrow{\text{Oxidation}} \text{Final Product}

Optimization Challenges

Scalability remains a critical concern due to the sensitivity of the spirocyclic framework to ring-opening reactions under acidic or high-temperature conditions . Recent patents highlight improved yields (75–85%) through microwave-assisted synthesis, which reduces reaction times from 24 hours to 2–4 hours.

Applications in Organic Synthesis and Drug Discovery

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of:

  • Protease Inhibitors: The spirocyclic structure mimics the transition state of peptide bond hydrolysis, making it valuable for designing inhibitors targeting HIV-1 protease or HCV NS3/4A.

  • Kinase Inhibitors: Functionalization at the carboxylic acid position enables conjugation to heterocyclic scaffolds, enhancing binding affinity for ATP pockets.

Peptide Chemistry

The Boc group’s orthogonality to Fmoc/t-Bu protection strategies allows seamless integration into solid-phase peptide synthesis (SPPS). Deprotection with trifluoroacetic acid (TFA) reveals the free amine for subsequent coupling .

ApplicationRole of CompoundExample Drug Candidate
Antiviral TherapeuticsCore scaffold for protease inhibitionSimeprevir analogs
Anti-inflammatory AgentsSpacer in PEGylated conjugatesPEG-interleukin-2 derivatives

Physical and Chemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition at temperatures >150°C or under prolonged exposure to strong acids/bases .

PropertyValue
Melting Point128–132°C (decomposes)
LogP (Octanol-Water)1.2 ± 0.3
Storage Conditions2–8°C, inert atmosphere

Spectroscopic Data

  • IR (KBr): 1740 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), 1250 cm⁻¹ (C-O-C).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.85–4.10 (m, 4H, spiro-CH₂), 4.35 (s, 1H, bridgehead H).

Precautionary MeasureImplementation
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles
VentilationFume hood for powder handling
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Comparative Analysis with Related Spirocyclic Compounds

Compound NameMolecular FormulaMolecular WeightKey Functional GroupsPrimary Application
6-Boc-2-oxa-6-azaspiro[3.3]heptaneC₁₀H₁₇NO₃199.25 g/molBoc-protected amineNucleophile in alkylation
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₇NO₃211.26 g/molKetone, Boc groupIntermediate in heterocycle synthesis

The carboxylic acid moiety in 6-tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid distinguishes it from analogs, enabling direct conjugation to amines or alcohols without additional activation steps .

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